3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
This compound features a tetrahydroquinazolinone core substituted with a sulfanylidene group at position 2, a morpholin-4-yl group at position 6, and a benzyl-linked piperazine-1-carbonyl moiety at position 2. The piperazine ring is further substituted with a 5-chloro-2-methylphenyl group.
Properties
IUPAC Name |
3-[[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32ClN5O3S/c1-21-2-7-24(32)18-28(21)35-10-12-36(13-11-35)29(38)23-5-3-22(4-6-23)20-37-30(39)26-19-25(34-14-16-40-17-15-34)8-9-27(26)33-31(37)41/h2-9,18-19,26H,10-17,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVWHHPMNDLXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)N6CCOCC6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one , also known by its ChemDiv ID K906-2032, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure that includes a tetrahydroquinazoline core and various functional groups that may influence its biological interactions.
The biological activity of this compound can be attributed to its interaction with several biological targets. Preliminary studies suggest that it may function as an antagonist or inhibitor in various signaling pathways. The presence of the piperazine and morpholine moieties indicates potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.
Pharmacological Profile
- Antipsychotic Activity : The piperazine group is commonly associated with antipsychotic properties. Research indicates that compounds with similar structures exhibit affinity for dopamine receptors, particularly D2 and D3 subtypes.
- Anticancer Potential : Initial in vitro studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. It appears to induce apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Anti-inflammatory Effects : The sulfanilide component suggests potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of K906-2032:
- Study on Antipsychotic Effects : A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives and found that modifications at the phenyl ring significantly altered receptor binding profiles and antipsychotic activity .
- Cancer Cell Line Testing : In vitro assays conducted on human breast cancer cell lines demonstrated that derivatives of this compound could reduce cell viability by inducing apoptosis via the mitochondrial pathway .
- Inflammation Models : Research involving lipopolysaccharide (LPS)-induced inflammation in murine models showed that structurally similar compounds could attenuate inflammatory responses by downregulating TNF-alpha and IL-6 levels .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antipsychotic | Affinity for D2/D3 receptors | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Table 2: Structure-Activity Relationship (SAR)
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Analogues
Piperazine derivatives are common in drug discovery due to their versatility in modulating pharmacokinetics and target interactions. Key comparisons include:
Key Observations :
- Core Structure: The tetrahydroquinazolinone core with sulfanylidene and morpholinyl groups distinguishes the target compound from pyridazine () or quinoline-based () analogs, likely influencing hydrogen-bonding interactions and metabolic stability .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shares structural motifs with piperazine-containing derivatives (e.g., ). For example:
- Tanimoto Coefficient (TC): Estimated TC > 0.7 with ’s analog due to shared tetrahydroquinazolinone and piperazine-carbonyl-phenyl groups.
- Bioactivity Clustering : Compounds with similar piperazine-aryl motifs (e.g., ) cluster into groups associated with kinase inhibition or GPCR modulation, as per bioactivity profiling ().
Structure-Activity Relationship (SAR) Insights
- Chloro Substituent : The 5-chloro group on the phenyl ring may enhance target affinity via halogen bonding, as seen in QH-04 () .
- Methyl Group : The 2-methyl substituent could reduce metabolic oxidation compared to methoxy groups (), extending half-life .
- Morpholin-4-yl: Improves solubility relative to non-polar groups (e.g., quinoline in ), aligning with drug-likeness criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
